molecular formula C13H11NO3 B14910047 2-((2-Methylnaphthalen-1-yl)amino)-2-oxoacetic acid

2-((2-Methylnaphthalen-1-yl)amino)-2-oxoacetic acid

Cat. No.: B14910047
M. Wt: 229.23 g/mol
InChI Key: KDVPKZGTRLBQKL-UHFFFAOYSA-N
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Description

2-((2-Methylnaphthalen-1-yl)amino)-2-oxoacetic acid: is an organic compound that belongs to the class of naphthalene derivatives Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylnaphthalen-1-yl)amino)-2-oxoacetic acid typically involves the reaction of 2-methylnaphthalene with an appropriate amine and an oxoacetic acid derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((2-Methylnaphthalen-1-yl)amino)-2-oxoacetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2-Methylnaphthalen-1-yl)amino)-2-oxoacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((2-Methylnaphthalen-1-yl)amino)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Methylnaphthalen-1-yl)amino)-2-oxoacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

2-[(2-methylnaphthalen-1-yl)amino]-2-oxoacetic acid

InChI

InChI=1S/C13H11NO3/c1-8-6-7-9-4-2-3-5-10(9)11(8)14-12(15)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)

InChI Key

KDVPKZGTRLBQKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)NC(=O)C(=O)O

Origin of Product

United States

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